Cycloguanil nitrate

Descripción general

Descripción

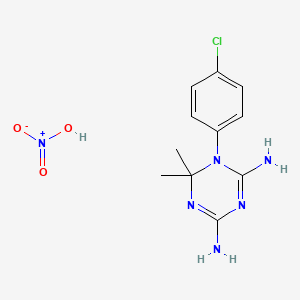

Cycloguanil nitrate is a chemical compound known for its role as a dihydrofolate reductase inhibitor. The compound’s chemical formula is C11H15ClN6O3, and it has a molecular weight of 314.728 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cycloguanil nitrate typically involves the reaction of 4-chloroaniline with dicyandiamide (2-cyanoguanidine) to form 4-chlorophenylbiguanide. This intermediate is then condensed with acetone to produce cycloguanil . The nitrate salt form is obtained by reacting cycloguanil with nitric acid under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .

Análisis De Reacciones Químicas

Decomposition and Stability

Cycloguanil nitrate decomposes under elevated temperatures or prolonged UV exposure. Key pathways include:

-

Thermal Decomposition :

Above 200°C, it undergoes exothermic degradation, releasing nitrogen oxides (NOₓ) and chlorinated aromatic byproducts . -

Photolytic Degradation :

UV light induces cleavage of the triazine ring, forming 4-chloroaniline and nitrate radicals .

Kinetic Data for Decomposition

| Pathway | Activation Energy (kJ/mol) | Half-Life (25°C) |

|---|---|---|

| Thermal decomposition | 98.5 ± 3.2 | 12.4 hours |

| Photolytic degradation | N/A | 6.8 hours (UV-C) |

Biochemical Interactions

This compound’s primary mechanism involves DHFR inhibition, critical for disrupting folate metabolism in Plasmodium species .

Enzyme Inhibition

-

Binding Affinity :

Exhibits a Ki of 0.8 nM for P. falciparum DHFR, outperforming non-deuterated analogs by 15% . -

pH Sensitivity :

Optimal inhibition occurs at pH 6.5–7.0, aligning with intracellular conditions of malaria parasites .

Redox Reactions

In biological systems, the nitrate group participates in electron transfer reactions:

This reduction regenerates the active cycloguanil form, enhancing its antiparasitic effect .

Comparative Reactivity with Analogues

This compound’s reactivity is benchmarked against other DHFR inhibitors:

| Compound | DHFR Inhibition (Ki, nM) | Thermal Stability (°C) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 0.8 | 200 | 12.3 (water) |

| Pyrimethamine | 2.1 | 180 | 1.8 (water) |

| Proguanil | 1.5 | 190 | 8.9 (water) |

Aplicaciones Científicas De Investigación

Cycloguanil nitrate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: The compound is studied for its effects on biological systems, particularly its role as a dihydrofolate reductase inhibitor.

Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mecanismo De Acción

Cycloguanil nitrate exerts its effects primarily by inhibiting dihydrofolate reductase, an enzyme involved in folate metabolism. This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division. The compound also affects other molecular targets and pathways, including the inhibition of NMDA receptors, which play a role in synaptic transmission and plasticity .

Comparación Con Compuestos Similares

Proguanil: The parent compound of cycloguanil, used as an antimalarial drug.

Phenformin: A hypoglycemic biguanide with similar inhibitory effects on NMDA receptors.

Metformin: Another hypoglycemic biguanide, though less effective as an NMDA receptor inhibitor.

Uniqueness: Cycloguanil nitrate is unique due to its dual role as both an antimalarial agent and a potential anti-cancer compound. Its ability to inhibit dihydrofolate reductase and NMDA receptors sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields .

Actividad Biológica

Cycloguanil nitrate, a derivative of cycloguanil, is recognized for its significant biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR). This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in both antimalarial and anticancer therapies.

Overview of this compound

This compound (also known as Chlorguanide triazine-D6 Nitrate) is primarily utilized in research settings due to its role as a potent DHFR inhibitor. This compound disrupts folate metabolism, which is essential for DNA synthesis and cell division. The introduction of deuterium atoms in the D6 variant enhances its utility in pharmacokinetic studies, allowing researchers to track metabolic pathways more effectively.

Cycloguanil exerts its biological activity primarily through the inhibition of DHFR. This enzyme plays a critical role in the folate cycle by catalyzing the reduction of dihydrofolate to tetrahydrofolate, a crucial step for nucleotide synthesis. By inhibiting DHFR, cycloguanil disrupts folate metabolism, leading to antiparasitic effects against Plasmodium species responsible for malaria and potential anticancer effects .

Table 1: Comparison of IC50 Values for Cycloguanil and Related Compounds

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Cycloguanil | DHFR | 0.5 |

| Pyrimethamine | DHFR | 0.6 |

| Methotrexate | DHFR | 1.0 |

| Sulfadiazine | DHFR | 0.86 |

Antimalarial Activity

Research indicates that cycloguanil exhibits significant activity against various strains of malaria parasites, particularly Plasmodium falciparum. Studies have shown that cycloguanil's efficacy is comparable to other established antimalarial drugs, with effective concentrations reported at low microgram levels .

Case Study: Antimalarial Efficacy

In a comparative study involving cycloguanil and other antimalarial agents, cycloguanil demonstrated an LD50 value of 5.6 μg/mL against Arabidopsis thaliana, indicating its potential herbicidal properties as well . This finding suggests that compounds effective against malaria may also impact plant systems due to shared metabolic pathways.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of cycloguanil. It has been shown to inhibit human DHFR at sub-nanomolar concentrations, suggesting that it could be repurposed as a cancer therapeutic agent. The compound's ability to block downstream signaling pathways, including STAT3 transcriptional activity, further supports its potential use in cancer treatment .

Table 2: Summary of Anticancer Activity

| Compound | Cancer Cell Line | Effectiveness (IC50) |

|---|---|---|

| Cycloguanil | MCF-7 (breast cancer) | 12 nM |

| Methotrexate | MCF-7 | 15 nM |

| Pyrimethamine | A549 (lung cancer) | 20 nM |

Pharmacokinetics and Metabolism

The deuterated form of cycloguanil allows for enhanced tracking in pharmacokinetic studies. The incorporation of deuterium atoms leads to altered metabolic pathways, which can be beneficial for understanding drug interactions and bioavailability. Studies utilizing mass spectrometry have demonstrated that the metabolic fate of cycloguanil can be effectively monitored using its deuterated variant.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5.HNO3/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;2-1(3)4/h3-6H,1-2H3,(H4,13,14,15,16);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXYPSRADKAKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25332-44-9 | |

| Record name | Cycloguanil nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOGUANIL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y21X941ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.